molecular formula C9H13N3O4 B2734972 N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methoxyacetamide CAS No. 633296-97-6

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methoxyacetamide

Cat. No.: B2734972
CAS No.: 633296-97-6
M. Wt: 227.22
InChI Key: LXMQKIGUQCIPTK-UHFFFAOYSA-N
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Description

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methoxyacetamide is a chemical compound belonging to the class of pyrimidine derivatives. This compound is characterized by its pyrimidine ring structure, which is substituted with dimethyl groups at positions 1 and 3, dioxo groups at positions 2 and 6, and a methoxyacetamide group at position 4. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methoxyacetamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between urea and an appropriate β-dicarbonyl compound, such as acetylacetone, under acidic or basic conditions.

    Substitution Reactions: The dimethyl groups are introduced at positions 1 and 3 through alkylation reactions using methyl iodide or dimethyl sulfate.

    Oxidation Reactions: The dioxo groups at positions 2 and 6 are introduced through oxidation reactions using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Introduction of the Methoxyacetamide Group: The methoxyacetamide group is introduced through a nucleophilic substitution reaction between the pyrimidine derivative and methoxyacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methoxyacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups using reducing agents like sodium borohydride.

    Substitution: The methoxyacetamide group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Methoxyacetyl chloride, triethylamine, various nucleophiles.

Major Products Formed

    Oxidation: N-oxides of the pyrimidine derivative.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of dihydrofolate reductase.

    Medicine: Investigated for its potential therapeutic applications, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methoxyacetamide involves its interaction with specific molecular targets, such as enzymes. For example, as an enzyme inhibitor, it binds to the active site of dihydrofolate reductase, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the folate pathway, which is essential for DNA synthesis and cell division, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: Similar pyrimidine structure but with a carboxylic acid group instead of a methoxyacetamide group.

    N-(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)-3,4,5-triethoxybenzamide: Similar pyrimidine structure but with a triethoxybenzamide group.

Uniqueness

N-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)-2-methoxyacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyacetamide group enhances its solubility and reactivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

N-(1,3-dimethyl-2,6-dioxopyrimidin-4-yl)-2-methoxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O4/c1-11-6(10-7(13)5-16-3)4-8(14)12(2)9(11)15/h4H,5H2,1-3H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXMQKIGUQCIPTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NC(=O)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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